N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea
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Overview
Description
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound features a biphenyl structure with a methyl group at the 3’ position and a thiourea moiety at the 2-yl position.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through a condensation reaction between 3’-methyl[1,1’-biphenyl]-2-amine and thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea moiety can form strong interactions with various biological and chemical entities, leading to its diverse effects. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N,N’-Dimethylthiourea: A derivative with two methyl groups attached to the nitrogen atoms.
1,3-Bis(2,6-dimethylphenyl)thiourea: A more complex derivative with additional methyl groups on the phenyl rings.
Uniqueness
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea is unique due to its biphenyl structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
76839-42-4 |
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Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
[2-(3-methylphenyl)phenyl]thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
InChI Key |
UUWLLBGIZQEXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2NC(=S)N |
Origin of Product |
United States |
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